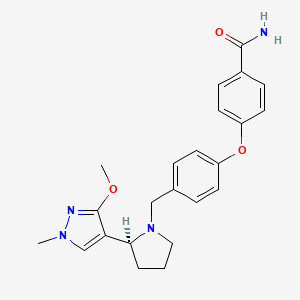
Icalcaprant
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icalcaprant, also known by its developmental code name CVL-354, is an opioid antagonist currently under development for the treatment of major depressive disorder and substance-related disorders . It is taken orally and acts as a selective antagonist of the κ-opioid receptor . The compound was originally developed by Pfizer and is now being further developed by Cerevel Therapeutics .
Vorbereitungsmethoden
The synthesis of Icalcaprant involves the preparation of heteroarylphenoxy benzamide κ-opioid ligands . The synthetic route typically includes the reaction of 3-methoxy-1-methylpyrazol-4-yl with pyrrolidin-1-ylmethylphenoxybenzamide under specific conditions to form the final product . Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Icalcaprant undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Icalcaprant has several scientific research applications, including:
Wirkmechanismus
Icalcaprant exerts its effects by selectively antagonizing the κ-opioid receptor . This receptor is involved in modulating pain, mood, and addictive behaviors. By blocking the κ-opioid receptor, this compound can potentially alleviate symptoms of depression and reduce substance dependence . The compound also has a weaker antagonistic effect on the μ-opioid receptor, with significantly lower affinity and inhibitory potency compared to the κ-opioid receptor .
Vergleich Mit ähnlichen Verbindungen
Icalcaprant is unique in its selective antagonism of the κ-opioid receptor. Similar compounds include:
Naltrexone: An opioid antagonist used primarily in the management of alcohol and opioid dependence.
Buprenorphine: A partial agonist of the μ-opioid receptor and antagonist of the κ-opioid receptor, used in the treatment of opioid addiction.
Naloxone: An opioid antagonist used to counteract the effects of opioid overdose.
Compared to these compounds, this compound’s selective antagonism of the κ-opioid receptor makes it a promising candidate for treating major depressive disorder and substance-related disorders without the side effects associated with broader opioid receptor antagonism .
Eigenschaften
CAS-Nummer |
2227384-17-8 |
|---|---|
Molekularformel |
C23H26N4O3 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
4-[4-[[(2S)-2-(3-methoxy-1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]phenoxy]benzamide |
InChI |
InChI=1S/C23H26N4O3/c1-26-15-20(23(25-26)29-2)21-4-3-13-27(21)14-16-5-9-18(10-6-16)30-19-11-7-17(8-12-19)22(24)28/h5-12,15,21H,3-4,13-14H2,1-2H3,(H2,24,28)/t21-/m0/s1 |
InChI-Schlüssel |
OBDLEFCGVHQDFR-NRFANRHFSA-N |
Isomerische SMILES |
CN1C=C(C(=N1)OC)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N |
Kanonische SMILES |
CN1C=C(C(=N1)OC)C2CCCN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
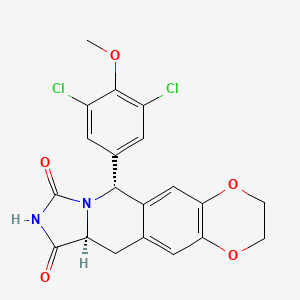
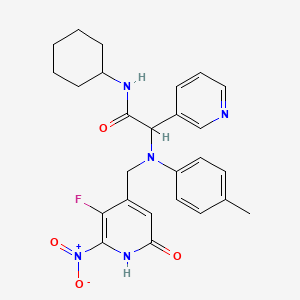

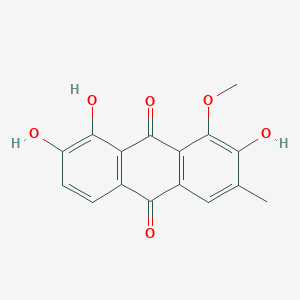
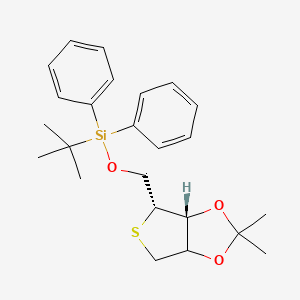

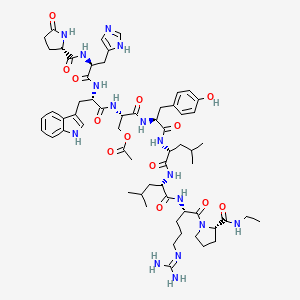

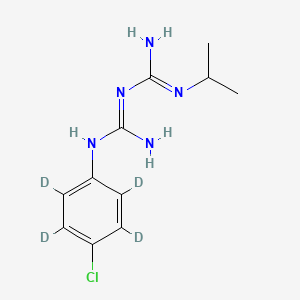
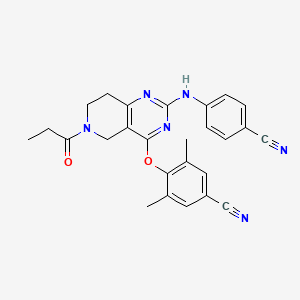
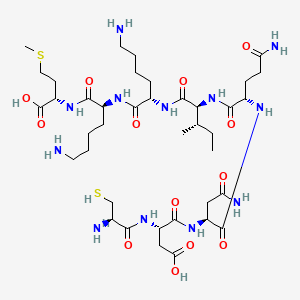
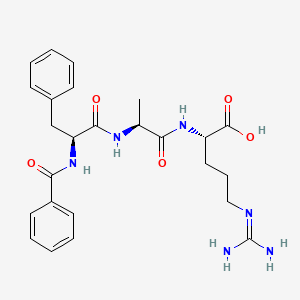
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)
